molecular formula C18H23N3OS B15116469 N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B15116469
M. Wt: 329.5 g/mol
InChI Key: VGOUUUFWOSPQPD-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of a thiazole derivative with a pyrrolidine carboxamide. The process may include the following steps:

    Formation of Thiazole Derivative: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with a pyrrolidine carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s electrophilic carbon atoms are attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of a thiazole ring with a pyrrolidine carboxamide, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

N-tert-butyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N3OS/c1-18(2,3)20-16(22)14-9-10-21(11-14)17-19-15(12-23-17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,20,22)

InChI Key

VGOUUUFWOSPQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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